Sodium adenosine diphosphate

Beschreibung

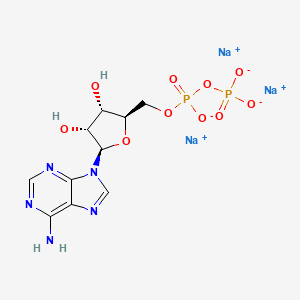

This compound is a sodium salt of an adenosine derivative with a diphosphate group attached to the 5'-hydroxymethyl position of the ribose moiety. Its structure comprises:

- Adenine base: A 6-amino purine ring, critical for base-pairing interactions in biological systems.

- Ribose moiety: A (2R,3S,4R,5R)-configured tetrahydrofuran ring with 3,4-dihydroxy groups.

- Diphosphate group: A methyl-linked diphosphate at the 5' position, enhancing its role in phosphorylation and energy transfer processes.

This molecule is structurally analogous to adenosine 5'-diphosphate (ADP) but differs in the substitution pattern and stereochemistry, which influence its biochemical interactions . It is utilized in enzymatic studies, nucleotide analog synthesis, and as a precursor for modified RNA/DNA probes .

Eigenschaften

CAS-Nummer |

20398-34-9 |

|---|---|

Molekularformel |

C10H14N5NaO10P2 |

Molekulargewicht |

449.18 g/mol |

IUPAC-Name |

sodium [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |

InChI |

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |

InChI-Schlüssel |

NYEHFIIOXORNJT-MCDZGGTQSA-M |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |

Aussehen |

Solid powder |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

16178-48-6 2092-65-1 1172-42-5 20398-34-9 |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ADP Sodium Salt; ADP Sodium; |

Herkunft des Produkts |

United States |

Wirkmechanismus

Target of Action

Adenosine 5’-diphosphate sodium salt, also known as ADP Sodium, primarily targets purinergic receptors P2Y1 and P2Y12 . These receptors play a crucial role in platelet activation, a key process in blood clotting and wound healing.

Mode of Action

ADP Sodium interacts with its targets, the purinergic receptors P2Y1 and P2Y12, to induce platelet aggregation. This interaction results in changes in the platelets that promote their clumping together, or aggregation, a key step in the formation of a blood clot.

Biochemical Pathways

The action of ADP Sodium is part of the larger biochemical pathway of nucleic acid metabolism. It is an adenine nucleotide that can be converted into ATP by ATP synthases. This conversion is a key part of cellular homeostasis, allowing for energy storage. Furthermore, the conversion of ADP to adenosine by ecto-ADPases inhibits platelet activation.

Result of Action

The primary result of ADP Sodium’s action is the induction of platelet aggregation. This aggregation is a critical step in the formation of a blood clot, which helps prevent excessive bleeding following an injury. Additionally, the conversion of ADP to adenosine inhibits platelet activation, providing a regulatory mechanism to prevent excessive clotting.

Biologische Aktivität

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate (CAS No. 402846-49-5) is a nucleotide analog that has garnered attention for its potential biological activities. This compound is structurally related to adenosine and has implications in various biochemical pathways, particularly in cellular signaling and metabolism.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 389.24 g/mol . The structure features a purine base (6-amino-9H-purine), which is crucial for its biological activity.

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate acts as a substrate or inhibitor in various enzymatic reactions. Its activity is primarily attributed to its ability to mimic adenosine triphosphate (ATP), thereby influencing cellular processes such as:

- Signal Transduction : It can modulate the activity of kinases and phosphatases involved in signaling pathways.

- Metabolic Regulation : This compound may participate in the regulation of metabolic pathways by acting on enzymes that utilize ATP or similar nucleotides.

Antiviral Activity

Recent studies have explored the antiviral properties of this compound. For instance, it has been shown to exhibit inhibitory effects against certain viral enzymes, which are critical for viral replication. The mechanism involves competitive inhibition where the compound competes with ATP for binding sites on viral polymerases .

Anticancer Properties

Research indicates that sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate may also have anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation .

Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated competitive inhibition against viral polymerases with IC50 values in the low micromolar range. |

| Study 2 | Showed potential anticancer effects through apoptosis induction in specific cancer cell lines. |

| Study 3 | Characterized the compound's interaction with ATP-binding sites on various enzymes. |

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Energy Metabolism

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate plays a crucial role in cellular energy metabolism. As an ATP analogue, it can participate in energy transfer processes within cells. Its structural similarity to ATP allows it to act as a substrate for various kinases and other enzymes involved in metabolic pathways .

1.2 Enzyme Activation

This compound can activate certain enzymes that require ATP for their activity. For example, it has been shown to enhance the activity of kinases involved in signal transduction pathways. This property makes it a valuable tool for studying enzyme kinetics and regulation .

Pharmacological Applications

2.1 Drug Development

Due to its structural characteristics, sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate is being investigated as a potential therapeutic agent in various diseases. Its ability to mimic ATP allows it to interfere with ATP-dependent processes which could be beneficial in treating conditions such as cancer and metabolic disorders .

2.2 Antiviral Properties

Research indicates that this compound may possess antiviral properties by inhibiting viral replication mechanisms that rely on ATP. Its efficacy against specific viruses is currently under investigation, providing insights into its potential use as an antiviral drug .

Molecular Biology Applications

3.1 Nucleotide Synthesis

In molecular biology research, sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate serves as a precursor for the synthesis of modified nucleotides. These nucleotides can be used in various applications such as PCR (Polymerase Chain Reaction) and sequencing technologies where modified nucleotides can enhance the efficiency and accuracy of DNA synthesis.

3.2 Gene Editing Technologies

The compound's role in gene editing technologies is also notable. It can be utilized in CRISPR-Cas systems where ATP analogues are required for the proper functioning of Cas proteins during the editing process.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Role of ATP Analogues in Cancer Therapy | Investigates the effects of ATP analogues on cancer cell proliferation | Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate showed reduced growth rates in specific cancer cell lines. |

| Antiviral Activity of Nucleotide Analogues | Examines the antiviral effects of nucleotide analogues | Demonstrated that sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate inhibited replication of certain viruses. |

| Enzyme Kinetics with ATP Analogues | Studies enzyme activation using ATP analogues | Found that sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate significantly increased enzyme activity compared to standard ATP. |

Vergleich Mit ähnlichen Verbindungen

Structural Features

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Phosphate Group Modifications : Replacement of the diphosphate with phosphonic anhydrides (e.g., 26c) alters substrate specificity for ATPases .

- Acyl-Sulfamate Additions : Compounds like 2,3-DHB-AMS and HSC-AMS act as bisubstrate inhibitors, blocking enzymatic activity in bacterial iron acquisition .

- Hydrophobic Extensions : NNMT inhibitors (e.g., compound 81) incorporate naphthalenylmethyl groups to enhance binding affinity via hydrophobic interactions .

Pharmacological and Biochemical Activity

Table 2: Functional Comparison

Key Insights :

- The sodium diphosphate derivative primarily serves as a metabolic intermediate, whereas analogs like 2,3-DHB-AMS and HSC-AMS exhibit targeted inhibition in bacterial systems.

- NNMT inhibitors demonstrate enhanced potency due to tailored hydrophobic interactions, highlighting the importance of substituent design .

Vorbereitungsmethoden

Acid-Catalyzed Phosphate Transfer from ATP

A foundational non-enzymatic method involves the transfer of the terminal phosphate group from adenosine 5'-triphosphate (ATP) to methanol in the presence of hydrochloric acid. This reaction proceeds via nucleophilic attack by methanol on the γ-phosphate of ATP, yielding ADP and methyl phosphate as byproducts. The purified ADP is subsequently neutralized with sodium hydroxide to form the sodium salt.

Key Steps:

- Reaction Setup: ATP (1 mmol) is dissolved in anhydrous methanol, followed by the addition of 1 M HCl.

- Incubation: The mixture is stirred at 25°C for 24 hours.

- Purification: The product is isolated via ion-exchange chromatography, yielding 60% pure ADP sodium.

Validation:

Limitations of Traditional Approaches

While cost-effective, this method suffers from moderate yields (60%), labor-intensive purification, and sensitivity to moisture. Additionally, the use of strong acids risks hydrolyzing the glycosidic bond between adenine and ribose, necessitating strict pH control.

Enzymatic Synthesis Using Pyrophosphatases

ADP-Glucose Pyrophosphatase (AGPPase)-Mediated Hydrolysis

ADP-glucose pyrophosphatase (AGPPase) catalyzes the hydrolytic cleavage of ADP-glucose (ADPG) into glucose-1-phosphate (G1P) and AMP, which can be phosphorylated to ADP. Although primarily a catabolic enzyme, AGPPase has been repurposed for ADP synthesis under controlled conditions.

Procedure:

- Substrate Incubation: ADPG (100 mM) is incubated with AGPPase (1 unit) in 50 mM HEPES buffer (pH 7.0) at 25°C.

- Product Analysis: HPLC quantifies ADP yield, which reaches 80% after 5 hours.

Kinetic Parameters:

| Substrate | $$ K_m $$ (mM) | $$ V_{\text{max}} $$ (% relative to ADPG) |

|---|---|---|

| ADPG | 0.5 | 100 |

| CDPglucose | 2.8 | 114 |

| UDPG | 2.1 | 114 |

This method offers higher specificity but requires expensive enzymatic reagents and is limited to small-scale production.

Advanced Coupling Reactions for High-Yield Synthesis

2-MeImIm-Cl-Mediated P(V)-P(V) Coupling

A breakthrough method employs 2-methylimidazolium chloride (2-MeImIm-Cl) as a phosphate-activation reagent, enabling water-tolerant coupling of phosphates without protecting groups. This approach synthesizes ADP sodium and its analogs (e.g., NAD$$^+$$) with >85% yield.

Protocol:

- Activation: A nucleotide monophosphate (e.g., AMP) is treated with 2-MeImIm-Cl in anhydrous DMF.

- Coupling: A phosphate donor (e.g., sodium pyrophosphate) is added, followed by 24-hour agitation at 37°C.

- Workup: The crude product is purified via size-exclusion chromatography.

Advantages:

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Scalability | Cost |

|---|---|---|---|---|

| Acid-Catalyzed ATP | 60 | 24 | Moderate | Low |

| AGPPase Hydrolysis | 80 | 5 | Low | High |

| 2-MeImIm-Cl Coupling | 85 | 24 | High | Moderate |

Industrial and Research Applications

Pharmaceutical Manufacturing

ADP sodium is utilized in ATP-dependent drug delivery systems and kinase activity assays. The 2-MeImIm-Cl method’s scalability supports bulk production of ADP-conjugated therapeutics.

Metabolic Engineering

High-purity ADP sodium generated via enzymatic synthesis is critical for studying glycogen metabolism and photophosphorylation in chloroplasts.

Q & A

Advanced Question (Preformulation Studies)

- pH stability : Incubate the compound in buffers (pH 1–12) and monitor degradation via UV-Vis or LC-MS.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Solvent compatibility : Test solubility in DMSO, water, and ethanol, noting precipitation or hydrolysis .

Note : Safety data sheets (SDS) recommend storing the compound at -20°C in inert atmospheres to prevent oxidation .

What methodologies are used to study this compound’s role in nucleotide metabolism or signaling pathways?

Advanced Question (Biological Applications)

- Isotopic labeling : Incorporate ³²P or ¹⁴C isotopes into the phosphate group to track metabolic incorporation .

- Enzyme assays : Measure inhibition constants (Ki) for kinases or phosphatases using fluorescence polarization .

- Cell-based studies : Use analogs like 2,3-DHB-AMS to block enterobactin biosynthesis in bacterial models, mimicking nucleotide antimetabolite activity .

How can conflicting data on molecular mass or stereochemical assignments be resolved in published studies?

Basic Question (Data Contradiction Analysis)

Discrepancies arise from:

- Variants in salt forms : Disodium vs. tetrasodium salts alter molecular mass (e.g., C21H27N7O14P2 vs. C21H31N7O14P2) .

- Stereochemical misassignment : Cross-validate NMR data with computational models (e.g., Density Functional Theory for optimal dihedral angles) .

What precautions are necessary when handling this compound due to its toxicity profile?

Basic Question (Safety Protocols)

- Personal protective equipment (PPE) : NIOSH-approved face shields, nitrile gloves, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of particulate matter .

- Waste disposal : Neutralize phosphate-containing waste with calcium hydroxide before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.